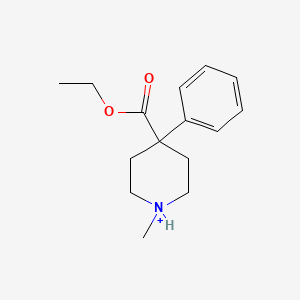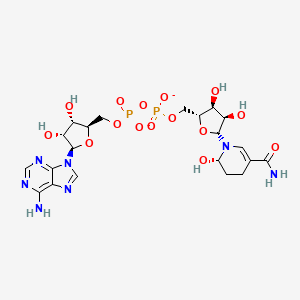
(S)-Nadhx(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-NADHX(2-) is a doubly-charged nucleotide-sugar oxoanion obtained by deprotonation of the diphosphate OH groups of (S)-NADHX; major species at pH 7.3. It derives from a NADH(2-). It is a conjugate base of a (S)-NADHX(1-).
Scientific Research Applications
Biosensor Development : Hung et al. (2011) created a fluorescent biosensor, Peredox, for the sensitive detection of cytosolic NADH-NAD(+) redox states in live cells. This tool allows for a better understanding of cellular bioenergetics by monitoring NADH responses in cells (Hung, Albeck, Tantama, & Yellen, 2011).
Metabolic Effects in Yeast and Human Cells : Becker-Kettern et al. (2018) investigated how NAD(P)HX repair deficiency affects cellular metabolism, noting that NADHX accumulation can impair mitochondrial function and lead to metabolic disturbances (Becker-Kettern, Paczia, Conrotte, Zhu, Fiehn, Jung, Steinmetz, & Linster, 2018).
Metabolic Engineering in Escherichia coli : San et al. (2002) demonstrated the manipulation of cofactors, including NADH, in Escherichia coli to alter metabolic flux and increase productivity of certain products, highlighting the importance of cofactors in metabolic engineering (San, Bennett, Berríos-Rivera, Vadali, Yang, Horton, Rudolph, Sarıyar, & Blackwood, 2002).
NADH Autofluorescence in Bioenergetic Research : Schaefer et al. (2018) reviewed the use of NADH autofluorescence as a marker for cellular redox state and energy metabolism, providing insights into the technical and biological applications of NADH imaging in bioenergetics research (Schaefer, Kalinina, Rueck, von Arnim, & von Einem, 2018).
NAD(P)HX Dehydratase Deficiency and Neurodegeneration : Zhou et al. (2019) linked NAD(P)HX repair deficiency with mitochondrial dysfunction and neurodegeneration in children, showing how damaged NAD(P)HX cofactors can trigger severe effects in the brain and heart (Zhou, Li, Stenton, Ren, Gong, Fang, & Prokisch, 2019).
Electrochemical Sensor for NADH : Omar et al. (2016) discussed the development of conducting polymer-based electrochemical sensors for NADH, important for detecting abnormal NADH concentrations linked to diseases (Omar, Duraisamy, Ramesh, & Ramesh, 2016).
properties
Molecular Formula |
C21H29N7O15P2-2 |
|---|---|
Molecular Weight |
681.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-[(2S)-5-carbamoyl-2-hydroxy-3,4-dihydro-2H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H31N7O15P2/c22-17-12-19(25-6-24-17)28(7-26-12)21-16(33)14(31)10(42-21)5-40-45(37,38)43-44(35,36)39-4-9-13(30)15(32)20(41-9)27-3-8(18(23)34)1-2-11(27)29/h3,6-7,9-11,13-16,20-21,29-33H,1-2,4-5H2,(H2,23,34)(H,35,36)(H,37,38)(H2,22,24,25)/p-2/t9-,10-,11+,13-,14-,15-,16-,20-,21-/m1/s1 |
InChI Key |
IDBZKGQRLBFUFQ-VPHRTNKSSA-L |
Isomeric SMILES |
C1CC(=CN([C@H]1O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Canonical SMILES |
C1CC(=CN(C1O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



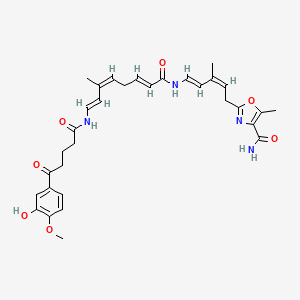
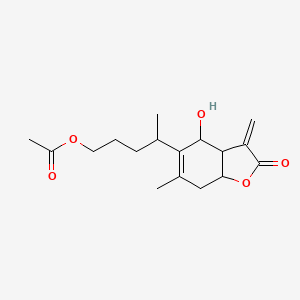
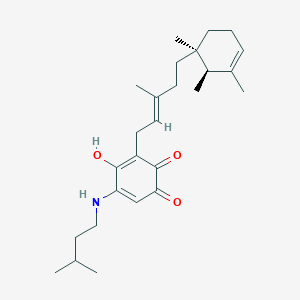
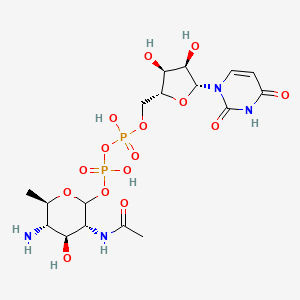

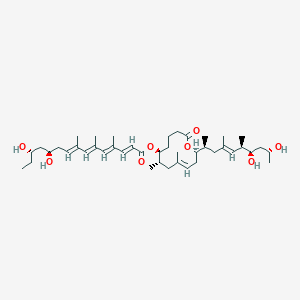

![7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA(6-)](/img/structure/B1263358.png)
![[5-(Aminomethyl)-3-furyl]methyl phosphate](/img/structure/B1263361.png)
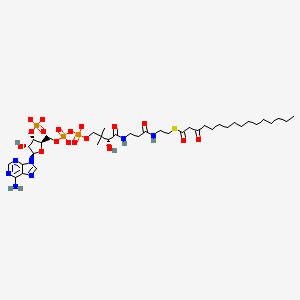
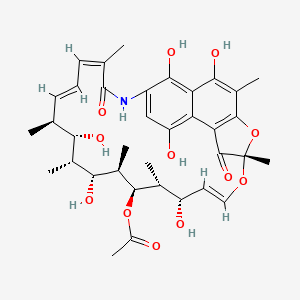
![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine(1-)](/img/structure/B1263365.png)

